molecular formula C10H20O5 B104581 1,4,7,10,13-Pentaoxacyclopentadecane CAS No. 33100-27-5

1,4,7,10,13-Pentaoxacyclopentadecane

Cat. No. B104581
CAS RN: 33100-27-5
M. Wt: 220.26 g/mol
InChI Key: VFTFKUDGYRBSAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex cyclic structures often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of Bicyclo[10.3.0]pentadec-1(12)-en-13-one and its derivatives, as described in one study, involves a new route that could be useful for the synthesis of related macrocyclic compounds . Similarly, the synthesis of 4,4′-Spirobi[pentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane] is achieved through a nine-step synthetic scheme starting from a key cyclopentadiene derivative . These methods highlight the complexity and creativity required in the synthesis of large ring structures, which could be applicable to the synthesis of "1,4,7,10,13-Pentaoxacyclopentadecane."

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the structure of complex molecules. For example, the structure of a 1:1 cycloadduct formed via thermal reaction of cyclopentadiene with a hexacyclic dione was elucidated using X-ray crystallographic methods . This technique could similarly be used to analyze the molecular structure of "1,4,7,10,13-Pentaoxacyclopentadecane" to understand its conformation and stereochemistry.

Chemical Reactions Analysis

The reactivity of cyclic compounds is often studied through their participation in various chemical reactions. For instance, the synthesis of hexanitropentacycloundecane involves multiple steps, including oxidative bromination and nitration . These reactions demonstrate the potential reactivity of cyclic compounds, which could be relevant when considering the chemical reactions of "1,4,7,10,13-Pentaoxacyclopentadecane."

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic compounds are influenced by their molecular structure. For example, the high density and volumetric heat of combustion of 4,4′-Spirobi[pentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane] are notable due to its polycyclic cage structure . These properties are important for understanding the behavior of such compounds in different environments and could be used to infer the properties of "1,4,7,10,13-Pentaoxacyclopentadecane."

Scientific Research Applications

Conformational Sampling and Molecular Modeling

1,4,7,10,13-Pentaoxacyclopentadecane has been extensively studied for its conformational properties. Jagannadh et al. (2010) used a combination of the Conflex method and AMBER force field to conduct an exhaustive search of its low-energy conformers. This study highlighted the molecule's potential as a synthetic macrocyclic receptor, noting its existence as a mixture of conformers in solution (Jagannadh et al., 2010).

Crystal Structure and Thermodynamic Stability

Campbell et al. (1981) discussed the crystal-structure analyses of 1,4,7,10,13-pentaoxa-16-thiacyclooctadecane and its complexes. The study provided insights into the molecular conformation and thermodynamic stability of its metal cation complexes, emphasizing the role of sulfur-cation interaction (Campbell et al., 1981).

Supramolecular Chemistry and Crystallography

Gámez et al. (2012) conducted a high-resolution rotational study of 1,4,7,10,13-pentaoxacyclopentadecane. This research identified stable rotamers of the molecule and used ab initio quantum calculations to predict these conformers, contributing to the understanding of its conformational landscape in supramolecular chemistry (Gámez et al., 2012).

Photophysical Properties

Pelegrino et al. (2005) evaluated the photophysical properties of 1,4,7,10,13-pentaoxacyclopentadecane-based porphyrins. The study highlighted these compounds' unique properties, including efficient energy transfer and potential applications in photodynamic therapy (Pelegrino et al., 2005).

Coordination Chemistry and Complex Formation

Research by Hasegawa et al. (1985) on the extraction of copper(II) and zinc(II) with 1,4,7,10,13-pentaoxacyclopentadecane as picrates contributed to the understanding of its complexing behavior and extractability in coordination chemistry (Hasegawa et al., 1985).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1,4,7,10,13-pentaoxacyclopentadecane
Source PubChem
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InChI

InChI=1S/C10H20O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTFKUDGYRBSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067746
Record name 1,4,7,10,13-Pentaoxacyclopentadecane
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Aldrich MSDS]
Record name 15-Crown-5
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Vapor Pressure

0.00144 [mmHg]
Record name 15-Crown-5
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Product Name

1,4,7,10,13-Pentaoxacyclopentadecane

CAS RN

33100-27-5
Record name 15-Crown-5
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Record name 1,4,7,10,13-Pentaoxacyclopentadecane
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Record name 1,4,7,10,13-Pentaoxacyclopentadecane
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Record name 1,4,10,13-pentaoxacyclopentadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
912
Citations
GW Buchanan, M Gerzain… - … Section C: Crystal …, 1994 - scripts.iucr.org
The Na cation forms a 1/1 complex with 15-crown-5 ether. In this complex, Na+ is six-coordinated to the five macrocyclic O atoms (average Na--O 2.42 A) and the I-ion. The coordination …
Number of citations: 25 scripts.iucr.org
TJ Lee, HR Sheu, TI Chiu, CT Chang - … Crystallographica Section C …, 1983 - scripts.iucr.org
(IUCr) Structure of the pentahydrate of the samarium(III) perchlorate complex with the crown polyether 1,4,7,10,13-pentaoxacyclopentadecane, [Sm(C10H20O5)2(H2O)4]3+.3ClO4-.H2O …
Number of citations: 31 scripts.iucr.org
PR Raithby, GP Shields, FH Allen - Acta Crystallographica Section B …, 1997 - scripts.iucr.org
Crystallographic results retrieved from the Cambridge Structural Database (CSD) have been used to perform a systematic conformational classification of free and metal-coordinated …
Number of citations: 15 scripts.iucr.org
YY Wei, B Tinant, JP Declercq… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Crown ether complexes of alkaline-earth metal ions. II. Structures of 1,4,7,10,13-pentaoxacyclopentadecane (15-crown-5) complexed with calcium and magnesium thiocyanates …
Number of citations: 34 scripts.iucr.org
DM Holton, AS Ellaboudy… - Proceedings of the …, 1988 - royalsocietypublishing.org
The alkali metals potassium, rubidium and caesium dissolve in the liquid crown ether 15-crown-5 to produce intensely coloured blue solutions. In this work we have employed a variety …
Number of citations: 14 royalsocietypublishing.org
P Groth - Acta Chem. Scand. A, 1981 - actachemscand.org
1, 4, 7, 10, 13-Pentaoxacyclopentadecane (15-crown-5) forms (2: 1) sandwich-type complexes cesium ‘and barium 2 cations. In the BaBr2 complex two different quinquangular ring …
Number of citations: 20 actachemscand.org
RD Rogers, MM Benning - Acta Crystallographica Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Synthesis and structure of thorium chloride-1,4,7,10,13-pentaoxacyclopentadecane-water-methanol-acetonitrile (1/1/2/2/1), [ThCl4(OHMe)2(OH2)2].15-crown-5.CH3CN Acta …
Number of citations: 14 scripts.iucr.org
PG Jones, O Moers, A Blaschette - Acta Crystallographica Section C …, 1997 - scripts.iucr.org
In the title complex, [Na(C6H4NO4S2)(C10H20O5)], an irregular coordination sphere around Na+ is formed by the five O atoms of 15-crown-5 and the N and one O atom of the …
Number of citations: 4 scripts.iucr.org
LJ Farrugia, IM Watson - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
The title compound,[Na (CsHF602)(CIoH20Os)], con-tains a seven-coordinate Na÷ ion with an irregular co-ordination geometry. It is bonded to the five crown ether and the two 13-…
Number of citations: 13 scripts.iucr.org
MM Amini, SW Ng - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The Sn, Cl and water O atoms of the title compound, [Sn2(CH3)4Cl4(H2O)2]·C10H20O5, lie on a special position of 2 site symmetry. The SnIV atom shows cis-C2SnCl2O trigonal–…
Number of citations: 1 scripts.iucr.org

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